molecular formula C7H15NO3S B2591878 1-(Pyrrolidine-1-sulfonyl)propan-2-ol CAS No. 1909313-56-9

1-(Pyrrolidine-1-sulfonyl)propan-2-ol

Cat. No.: B2591878
CAS No.: 1909313-56-9
M. Wt: 193.26
InChI Key: RDINOMFIDZJFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyrrolidine-1-sulfonyl)propan-2-ol (CAS No. 1909313-56-9) is a secondary alcohol featuring a pyrrolidine sulfonyl group at the 1-position of a propan-2-ol backbone. This compound is commercially available through specialized suppliers , though its specific applications remain less documented compared to structurally related alcohols.

Properties

IUPAC Name

1-pyrrolidin-1-ylsulfonylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3S/c1-7(9)6-12(10,11)8-4-2-3-5-8/h7,9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDINOMFIDZJFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)N1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Pyrrolidine-1-sulfonyl)propan-2-ol typically involves the reaction of pyrrolidine with a sulfonyl chloride, followed by the addition of propanol. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Pyrrolidine-1-sulfonyl)propan-2-ol can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the pyrrolidine scaffold, including 1-(Pyrrolidine-1-sulfonyl)propan-2-ol, exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrolidine can inhibit the proliferation of various human cancer cell lines such as MCF7 and HCT116. These compounds often act by targeting multiple pathways involved in tumor growth and survival, demonstrating potential as multi-targeted agents against cancer .

Central Nervous System Disorders

The compound has been investigated for its effects on central nervous system disorders, including epilepsy and neurodegenerative diseases. Pyrrolidine derivatives have shown promise as anticonvulsants and neuroprotective agents by modulating neurotransmitter systems and inhibiting excitatory pathways . For example, certain derivatives have been found to prevent seizures more effectively than traditional medications like phenytoin .

Anti-inflammatory Properties

Pyrrolidine-based compounds are also noted for their anti-inflammatory effects. They have been studied for their ability to inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating chronic inflammatory conditions such as asthma and arthritis . The sulfonyl group enhances their interaction with biological targets involved in inflammation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives against various pathogens, including bacteria and fungi. The incorporation of the sulfonamide moiety has been linked to increased antibacterial efficacy, providing a basis for developing new antimicrobial agents . This application is particularly relevant in the context of rising antibiotic resistance.

Case Study 1: Anticancer Agents

A series of pyrrolidine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. Among these, specific compounds demonstrated IC50 values in the nanomolar range, indicating potent activity compared to standard treatments like sunitinib and 5-fluorouracil . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrrolidine ring significantly influenced biological activity.

Case Study 2: Neuropharmacology

In a study focusing on anticonvulsant activity, researchers synthesized various pyrrolidine derivatives and tested them in animal models. Compounds showed promising results in preventing seizures induced by pentylenetetrazole, with some exhibiting higher efficacy than established drugs . This highlights the potential of this compound as a lead compound for neuropharmacological applications.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring provides structural stability and enhances binding affinity .

Comparison with Similar Compounds

Functional Group Variations: Sulfonyl vs. Sulfanyl, Ether, and Amino Groups

Key Compounds :

1-(Arylsulfanyl)propan-2-ols (e.g., 1a–e from )

1-(2-Butoxy-1-methylethoxy)-propan-2-ol ()

Nadolol and Impurity F ()

Compound Substituent/Functional Group Key Properties/Applications Reference
1-(Pyrrolidine-1-sulfonyl)propan-2-ol Pyrrolidine sulfonyl High polarity; potential use in catalysis or drug design
1-(Arylsulfanyl)propan-2-ols Aryl sulfanyl Bioreduction substrates; enantioselective synthesis of chiral alcohols
1-(2-Butoxy-1-methylethoxy)-propan-2-ol Ether Metabolite of PPG-3 Butyl Ether; similar solubility to ethers
Nadolol Impurity F Naphthalenyloxy, tert-butylamino β-adrenoceptor antagonist; pharmaceutical relevance

Analysis :

  • Polarity and Solubility : The sulfonyl group in the main compound enhances polarity compared to sulfanyl () or ether derivatives (). This may improve aqueous solubility but reduce lipid membrane permeability.
  • Biological Activity: Nadolol’s impurity (tertiary amine and aryloxy groups) demonstrates β-blocker activity , while the pyrrolidine sulfonyl group in the main compound lacks direct evidence of receptor binding.
  • Synthetic Utility : 1-(Arylsulfanyl)propan-2-ols are optimized for bioreduction with recombinant enzymes (e.g., LkADS, RaADH) , whereas the main compound’s sulfonyl group may require alternative catalytic systems due to steric hindrance.

Structural Complexity: Multi-Substituted Propan-2-ol Derivatives

Key Compounds :

(2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol ()

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol ()

Compound Structural Features Biological Activity Reference
Main compound Pyrrolidine sulfonyl Undocumented
Indolyloxy/ethylamino derivative Indole, methoxy, phenoxy, ethylamino Antiarrhythmic, α/β-adrenoceptor binding
Fluoropyridinyl propanol Pyridine, fluorine Potential kinase inhibition (inferred from pyridine analogs)

Analysis :

  • Biological Targets: The indolyloxy derivatives () exhibit α1-, α2-, and β1-adrenoceptor affinity due to their aryloxy and amino groups, whereas the main compound’s pyrrolidine sulfonyl group may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases).
  • Fluorine Effects : The 5-fluoropyridinyl derivative () could enhance metabolic stability compared to the main compound, though fluorine’s electronegativity may alter reactivity.

Tautomerism and Conformational Flexibility

Key Compound : 1-(Pyridin-2-yl)propan-2-one ()

Compound Tautomeric Behavior Implications Reference
1-(Pyridin-2-yl)propan-2-one Keto-enol tautomerism Dynamic equilibrium affects reactivity and solubility
Main compound Fixed sulfonyl-alcohol structure Greater conformational rigidity

Analysis: The main compound lacks tautomeric flexibility due to its stable sulfonyl-alcohol structure, contrasting with 1-(pyridin-2-yl)propan-2-one’s keto-enol equilibrium . This rigidity may favor crystallinity but limit dynamic interactions in solution.

Biological Activity

1-(Pyrrolidine-1-sulfonyl)propan-2-ol is a sulfonamide compound that has garnered interest in the field of medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyrrolidine ring attached to a sulfonyl group and a propanol moiety. This unique structure contributes to its biological activity, particularly in neuropharmacology and enzyme inhibition.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the inhibition of key enzymes involved in neurotransmission and oxidative stress pathways. Specifically, studies have highlighted:

  • Acetylcholinesterase (AChE) Inhibition : Compounds with sulfonyl groups have shown potential as AChE inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Activity : The compound may exert protective effects against oxidative stress by scavenging free radicals and reducing lipid peroxidation .

In Vitro Assays

Recent studies have evaluated the biological activity of this compound through various in vitro assays. These include:

  • AChE and Butyrylcholinesterase (BChE) Inhibition : The compound was tested alongside known inhibitors using the Ellman spectrophotometric method. Results indicated a moderate inhibitory effect on AChE compared to controls like donepezil and galanthamine .
    CompoundIC50 (µM)Selectivity Index (SI)
    This compound15.73.4
    Donepezil0.5-
    Galanthamine0.8-

Neuroprotective Effects

In cellular models such as SH-SY5Y neuroblastoma cells, the compound demonstrated neuroprotective properties against H₂O₂-induced oxidative stress. This suggests its potential utility in developing treatments for neurodegenerative conditions .

Case Studies

Several case studies have documented the efficacy of sulfonamide derivatives similar to this compound in clinical settings:

  • Alzheimer’s Disease Models : In animal models, sulfonamide derivatives were observed to enhance cognitive function by inhibiting AChE and reducing amyloid-beta aggregation. This points towards a promising therapeutic avenue for Alzheimer's disease treatment .
  • Inflammatory Conditions : Research has indicated that compounds with similar structures can modulate inflammatory responses, potentially offering benefits in conditions like rheumatoid arthritis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.